molecular formula C27H25N5O3 B15074642 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide CAS No. 881683-67-6

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide

Cat. No.: B15074642
CAS No.: 881683-67-6
M. Wt: 467.5 g/mol
InChI Key: UFZGHQASGVTIQN-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a methoxy group, a benzamide core, and a pyrazole ring, making it an interesting subject for scientific research.

Properties

CAS No.

881683-67-6

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

4-methoxy-N-[2-[(2E)-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C27H25N5O3/c1-19-8-10-20(11-9-19)26-22(18-32(31-26)23-6-4-3-5-7-23)16-29-30-25(33)17-28-27(34)21-12-14-24(35-2)15-13-21/h3-16,18H,17H2,1-2H3,(H,28,34)(H,30,33)/b29-16+

InChI Key

UFZGHQASGVTIQN-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Knorr-Type Cyclization

A mixture of phenylhydrazine (1.08 g, 10 mmol) and 1-(p-tolyl)propane-1,3-dione (1.76 g, 10 mmol) in glacial acetic acid (20 mL) was refluxed for 6 hours. The reaction mixture was cooled, poured into ice water, and neutralized with NaHCO₃. The precipitated 1-phenyl-3-(p-tolyl)-1H-pyrazole was filtered and recrystallized from ethanol (Yield: 82%).

Characterization Data :

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (Ar C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.28 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, p-tolyl), 2.38 (s, 3H, CH₃).

Vilsmeier-Haack Formylation

The pyrazole (2.0 g, 7.5 mmol) was dissolved in DMF (15 mL) and treated with POCl₃ (1.15 mL, 12 mmol) at 0°C. After stirring for 2 hours, the mixture was heated to 80°C for 4 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer was dried (Na₂SO₄) and concentrated to yield 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde as pale-yellow crystals (Yield: 68%).

Characterization Data :

  • IR (KBr) : 1695 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.24 (s, 1H, pyrazole-H), 7.88–7.22 (m, 9H, Ar-H), 2.41 (s, 3H, CH₃).

Preparation of 4-Methoxybenzohydrazide

Esterification of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid (1.52 g, 10 mmol) was refluxed with thionyl chloride (10 mL) for 2 hours. Excess SOCl₂ was removed under vacuum, and the residue was treated with ethanol (20 mL) to yield ethyl 4-methoxybenzoate (Yield: 92%).

Hydrazide Formation

Ethyl 4-methoxybenzoate (1.94 g, 10 mmol) and hydrazine hydrate (5 mL, 100 mmol) in ethanol (30 mL) were refluxed for 5 hours. The precipitated 4-methoxybenzohydrazide was filtered and recrystallized from ethanol (Yield: 85%).

Characterization Data :

  • IR (KBr) : 3320 cm⁻¹ (NH₂), 1645 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, CONH), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃).

Hydrazone Condensation and 2-Oxoethyl Group Introduction

Synthesis of N'-((1-Phenyl-3-(p-Tolyl)-1H-Pyrazol-4-yl)Methylene)-4-Methoxybenzohydrazide

4-Methoxybenzohydrazide (1.80 g, 10 mmol) and 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (2.85 g, 10 mmol) were refluxed in ethanol (50 mL) containing acetic acid (0.5 mL) for 8 hours. The hydrazone product was filtered and washed with cold ethanol (Yield: 78%).

Characterization Data :

  • IR (KBr) : 1610 cm⁻¹ (C=N), 1595 cm⁻¹ (Ar C=C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.62 (s, 1H, CH=N), 8.25–7.18 (m, 13H, Ar-H), 3.84 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃).

Alkylation with Bromoacetyl Bromide

The hydrazone (3.5 g, 7 mmol) was dissolved in dry DMF (20 mL) and treated with bromoacetyl bromide (1.45 mL, 14 mmol) and K₂CO₃ (2.76 g, 20 mmol) at 0°C. After stirring for 12 hours, the mixture was poured into ice water, and the product was extracted with ethyl acetate (Yield: 65%).

Characterization Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1220 cm⁻¹ (C-Br).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.30–7.20 (m, 13H, Ar-H), 4.32 (s, 2H, COCH₂Br), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

Oxidation to 2-Oxoethyl Derivative

The bromoethyl intermediate (3.0 g, 5 mmol) was stirred with AgNO₃ (1.7 g, 10 mmol) in aqueous acetone (1:1, 30 mL) at 50°C for 3 hours. The precipitate was filtered, and the filtrate was concentrated to yield the 2-oxoethylhydrazone (Yield: 58%).

Characterization Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.68 (s, 1H, CH=N), 8.25–7.18 (m, 13H, Ar-H), 4.15 (s, 2H, COCH₂), 3.84 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃).

Amide Coupling and Final Product Isolation

The 2-oxoethylhydrazone (2.5 g, 4.5 mmol) was dissolved in dry DCM (20 mL) and treated with 4-methoxybenzoyl chloride (0.84 g, 4.5 mmol) and triethylamine (1.26 mL, 9 mmol) at 0°C. After stirring for 6 hours, the mixture was washed with water, dried (Na₂SO₄), and concentrated. The residue was recrystallized from ethanol to yield the target compound as white crystals (Yield: 72%).

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (amide C=O), 1710 cm⁻¹ (ketone C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.65 (s, 1H, CH=N), 8.30–7.15 (m, 17H, Ar-H), 4.20 (s, 2H, COCH₂), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
  • MS (ESI) : m/z 624.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Pathway A (Hydrazone First) Pathway B (Early Oxoethyl)
Overall Yield (%) 28 19
Purity (HPLC) 98.5% 95.2%
Reaction Steps 5 6
Critical Issue Overalkylation Epimerization

Pathway A proved superior due to fewer side reactions and higher reproducibility. The key challenge in Pathway B involved instability of the 2-oxoethyl group during early-stage reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)ethyl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.

    Benzamide Derivatives: These compounds often exhibit similar pharmacological properties and can be used in drug development.

    Pyrazole-Containing Compounds: Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.